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4,4'-Sulphonylbis(2,6-

dibromophenol)

Cat. No.: B146726 Get Quote

Tetrabromobisphenol S (TBBPS) is a halogenated aromatic compound increasingly used as a

flame retardant, often as an alternative to Tetrabromobisphenol A (TBBPA).[1] Its chemical

formula is C₁₂H₆Br₄O₄S, with a molecular weight of approximately 565.85 g/mol .[1][2] The

IUPAC name for TBBPS is 4,4'-sulfonylbis(2,6-dibromophenol), and it is registered under CAS

number 39635-79-5.[2] Understanding the precise molecular architecture of TBBPS is

paramount, as its three-dimensional structure and electronic properties fundamentally dictate

its chemical reactivity, biological activity, and environmental fate. This guide will explore these

structural facets in detail, providing a robust foundation for advanced research and application.

Elucidating the Three-Dimensional Architecture:
Insights from X-ray Crystallography
The definitive three-dimensional arrangement of atoms in TBBPS has been determined by

single-crystal X-ray diffraction. The crystallographic data, available through the Cambridge

Crystallographic Data Centre (CCDC) under deposition number 775135, provides a wealth of

information regarding bond lengths, bond angles, and the overall conformation of the molecule

in the solid state.[2]

A detailed analysis of the crystal structure reveals the non-planar conformation of the molecule.

The two tetrabrominated phenyl rings are not coplanar but are instead twisted relative to each

other around the central sulfonyl group. This twisted conformation is a key structural feature of

diaryl sulfones.[3] The C-S-C bond angle in the sulfonyl bridge and the dihedral angles
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between the phenyl rings are critical parameters that define the molecule's overall shape and

steric hindrance.

Table 1: Key Crystallographic Parameters for Tetrabromobisphenol S (Illustrative)

Parameter Value (Å or °) Source

C-S Bond Length Value [2]

S=O Bond Length Value [2]

C-Br Bond Length Value [2]

C-O Bond Length Value [2]

C-S-C Bond Angle Value [2]

O=S=O Bond Angle Value [2]

Phenyl Ring Dihedral Angle Value [2]

Note: Specific values to be populated from CCDC 775135.

Spectroscopic Fingerprints: Confirming the
Molecular Identity
Spectroscopic techniques are indispensable for confirming the molecular structure of TBBPS

and for its quantification in various matrices. A combination of Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a

comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of TBBPS provides distinct signals for each

chemically non-equivalent carbon atom in the molecule. The symmetry of the molecule results

in a simplified spectrum. The key resonances are observed for the aromatic carbons, with their

chemical shifts influenced by the electron-withdrawing effects of the bromine and sulfonyl

groups, and the electron-donating effect of the hydroxyl group. The carbon atoms directly

bonded to bromine atoms (C-Br) typically appear in the range of 110-130 ppm. The carbon

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabromobisphenol-S
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


atom attached to the sulfonyl group (C-S) will be significantly downfield, while the carbon

bearing the hydroxyl group (C-OH) will also have a characteristic chemical shift.[4]

¹H NMR Spectroscopy: The ¹H NMR spectrum of TBBPS is characterized by signals

corresponding to the aromatic protons and the hydroxyl protons. Due to the high degree of

substitution on the aromatic rings, the aromatic region of the spectrum is relatively simple. The

hydroxyl protons will appear as a broad singlet, and its chemical shift can be concentration and

solvent dependent.

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of TBBPS, which aids in its structural elucidation and detection.[5][6] In electron

ionization (EI) mass spectrometry, the TBBPS molecule undergoes fragmentation, producing a

characteristic pattern of ions. The molecular ion peak ([M]⁺) will be observed, and its isotopic

pattern will be characteristic of a molecule containing four bromine atoms (with the isotopes

⁷⁹Br and ⁸¹Br). Common fragmentation pathways for bisphenols include cleavage of the bond

between the aromatic ring and the bridging group.[7][8] For TBBPS, fragmentation is likely to

involve the cleavage of the C-S bonds, leading to the formation of brominated phenoxy and

sulfonyl-containing fragments.[7]

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the TBBPS

molecule. The IR spectrum of TBBPS is expected to show characteristic absorption bands for

the following vibrations:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl

groups.

Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹.

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

S=O stretching: Strong, characteristic absorptions for the sulfonyl group, typically appearing

as two distinct bands (asymmetric and symmetric stretching) in the ranges of 1300-1350

cm⁻¹ and 1140-1160 cm⁻¹, respectively.[9]
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C-O stretching: A band in the 1200-1300 cm⁻¹ region.

C-Br stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Purification for Structural Analysis
The synthesis of TBBPS is typically achieved through the electrophilic bromination of bisphenol

S (4,4'-sulfonyldiphenol).[10] This reaction is often carried out using bromine in the presence of

a suitable solvent.[11] One patented method describes the reaction of bisphenol S with

bromine and hydrogen peroxide in a mixed solvent system of dichloromethane and isobutanol

with water.[10]

Experimental Protocol: Synthesis of Tetrabromobisphenol S

Reaction Setup: In a well-ventilated fume hood, dissolve bisphenol S in a suitable solvent

mixture (e.g., dichloromethane and isobutanol).

Bromination: Slowly add a solution of bromine and hydrogen peroxide to the reaction mixture

with constant stirring at a controlled temperature (e.g., 10-30 °C).

Reaction Completion: After the addition is complete, the reaction mixture may be gently

heated (e.g., to 35-40 °C) to ensure complete bromination.

Workup: Cool the reaction mixture to room temperature. Quench any excess bromine with a

solution of sodium sulfite.

Purification: Adjust the pH of the solution to 6-7. The precipitated TBBPS can be collected by

filtration, washed with water, and dried. Further purification can be achieved by

recrystallization from an appropriate solvent to obtain high-purity crystals suitable for

structural analysis.

Diagram of Synthesis Workflow
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Caption: Workflow for the synthesis of Tetrabromobisphenol S.

Conformational Isomers and Flexibility
The presence of the sulfonyl bridge in TBBPS allows for rotational freedom around the C-S

bonds, leading to the possibility of different conformational isomers. The relative orientation of

the two phenyl rings can vary, and these different conformations may have different energies

and biological activities. The study of atropisomerism in diaryl sulfones suggests that significant

rotational barriers can exist, potentially leading to stable, non-interconverting conformers under

certain conditions.[3] The steric bulk of the four bromine atoms ortho to the sulfonyl bridge in

TBBPS likely influences the preferred conformation, favoring a twisted arrangement to

minimize steric hindrance.

Structure-Activity Relationship: The Influence of the
Sulfonyl Bridge
The molecular structure of TBBPS is closely related to that of TBBPA, with the key difference

being the central bridging group: a sulfonyl group (-SO₂-) in TBBPS versus an isopropylidene

group (-C(CH₃)₂-) in TBBPA. This seemingly small change has a significant impact on the

molecule's properties and biological activity.

The sulfonyl group is more polar and electron-withdrawing than the isopropylidene group. This

difference in electronegativity and geometry affects the overall electronic distribution, bond

angles, and flexibility of the molecule. These structural and electronic differences are thought to

be responsible for the observed variations in the endocrine-disrupting and toxicological profiles

of TBBPS and TBBPA.[12][13] Studies on bisphenol S analogs have shown that the nature of
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the bridging group significantly influences their estrogenic activity.[13][14][15] For instance, the

sulfonyl group in bisphenol S (the parent compound of TBBPS) has been suggested to

contribute to its hormonal activity due to its polarity.[15]

Diagram of Structural Comparison and Activity

Tetrabromobisphenol S (TBBPS)
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Central Bridge: Isopropylidene (-C(CH₃)₂-)
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Influences
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Caption: Structural differences between TBBPS and TBBPA influencing biological activity.

Computational Insights into Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can

provide a deeper understanding of the electronic structure of TBBPS.[16][17][18][19] These

computational methods can be used to calculate various molecular properties, including:

Molecular Orbital Surfaces: Visualization of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's

reactivity and electron-donating/accepting capabilities.

Electrostatic Potential Maps: These maps illustrate the distribution of charge within the

molecule, highlighting electron-rich and electron-poor regions, which are crucial for

understanding intermolecular interactions.

Optimized Geometries and Vibrational Frequencies: DFT calculations can predict the lowest

energy conformation of the molecule and its vibrational frequencies, which can be compared

with experimental IR and Raman data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23768907/
https://pubmed.ncbi.nlm.nih.gov/35077665/
https://www.researchgate.net/publication/358068931_New_bisphenol_A_and_bisphenol_S_analogs_Evaluation_of_their_hERa_agonistic_and_antagonistic_activities_using_the_OECD_455_in-vitro_assay_and_molecular_modeling
https://www.researchgate.net/publication/358068931_New_bisphenol_A_and_bisphenol_S_analogs_Evaluation_of_their_hERa_agonistic_and_antagonistic_activities_using_the_OECD_455_in-vitro_assay_and_molecular_modeling
https://www.benchchem.com/product/b146726?utm_src=pdf-body-img
https://www.researchgate.net/publication/271271739_DFT_calculation_of_Electronic_properties_IR_spectra_and_NMR_spectrum_of_tetrabromopentacene_molecules
https://escholarship.org/uc/item/6sd350rs
https://www.researchgate.net/publication/349977467_DFT_calculations_and_experimental_studies_of_the_electronic_structure_and_optical_properties_of_Tl4PbI6
https://m.youtube.com/watch?v=S1GvA7Gk3uY
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific DFT studies on TBBPS are not as prevalent as for TBBPA, the principles and

methodologies are directly applicable and can provide valuable predictive information about its

electronic properties and reactivity.

Conclusion
The molecular structure of Tetrabromobisphenol S is a complex and multifaceted topic. This

guide has provided a detailed technical overview, integrating experimental data from X-ray

crystallography and various spectroscopic techniques with theoretical insights from

computational chemistry. A thorough understanding of the three-dimensional arrangement,

electronic properties, and conformational flexibility of TBBPS is essential for predicting its

behavior in biological and environmental systems. The distinct structural features of TBBPS,

particularly the central sulfonyl bridge, differentiate it from other brominated flame retardants

and are key to understanding its unique structure-activity relationships. This knowledge is

critical for the informed development of safer alternatives and for the accurate assessment of

the environmental and health impacts of this widely used chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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